REACTION_SMILES
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[CH3:14][C:15]#[N:16].[CH3:1][NH:2][CH3:3].[CH3:4][O:5][c:6]1[cH:7][c:8]([CH2:9][Cl:10])[cH:11][cH:12][cH:13]1>>[CH3:1][N:2]([CH3:3])[CH2:9][c:8]1[cH:7][c:6]([O:5][CH3:4])[cH:13][cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CCl)c1
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Name
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Type
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product
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Smiles
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COc1cccc(CN(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |